Formic acid;2-methylpropan-1-amine
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Overview
Description
Formic acid;2-methylpropan-1-amine is a compound that combines formic acid and 2-methylpropan-1-amine. Formic acid is the simplest carboxylic acid, with the chemical formula HCOOH. It is a colorless liquid with a pungent odor and is naturally found in the venom of ants and bees. 2-methylpropan-1-amine, also known as isobutylamine, is an organic compound with the formula (CH₃)₂CHCH₂NH₂. It is a primary amine and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Formic acid can be synthesized through several methods, including the hydrolysis of formamide, the oxidation of methanol, and the reaction of carbon monoxide with sodium hydroxide. 2-methylpropan-1-amine can be prepared by the reductive amination of isobutyraldehyde using ammonia and hydrogen in the presence of a catalyst.
Industrial Production Methods
Industrially, formic acid is produced by the hydrolysis of methyl formate, which is obtained from methanol and carbon monoxide. 2-methylpropan-1-amine is produced by the amination of isobutyraldehyde with ammonia in the presence of a hydrogenation catalyst.
Chemical Reactions Analysis
Types of Reactions
Formic acid;2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: Formic acid can be oxidized to carbon dioxide and water.
Reduction: Formic acid can act as a reducing agent, converting metal ions to their respective metals.
Substitution: 2-methylpropan-1-amine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Formic acid can be used in the presence of a catalyst such as palladium.
Substitution: Halogenated compounds can be used as reagents for nucleophilic substitution reactions with 2-methylpropan-1-amine.
Major Products Formed
Oxidation: Carbon dioxide and water.
Reduction: Metal deposits.
Substitution: Various substituted amines.
Scientific Research Applications
Formic acid;2-methylpropan-1-amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reducing agent.
Biology: Studied for its role in metabolic pathways and as a potential antimicrobial agent.
Medicine: Investigated for its potential use in drug synthesis and as a treatment for certain medical conditions.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of formic acid;2-methylpropan-1-amine involves its ability to donate or accept protons, making it a versatile reagent in various chemical reactions. Formic acid acts as a reducing agent by donating electrons, while 2-methylpropan-1-amine can act as a nucleophile in substitution reactions. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
Acetic acid: Similar to formic acid but with an additional methyl group.
Methylamine: Similar to 2-methylpropan-1-amine but with a simpler structure.
Propionic acid: Similar to formic acid but with an additional ethyl group.
Uniqueness
Formic acid;2-methylpropan-1-amine is unique due to its combination of a carboxylic acid and a primary amine, allowing it to participate in a wide range of chemical reactions. Its versatility and reactivity make it valuable in various scientific and industrial applications.
Properties
CAS No. |
89712-50-5 |
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Molecular Formula |
C5H13NO2 |
Molecular Weight |
119.16 g/mol |
IUPAC Name |
formic acid;2-methylpropan-1-amine |
InChI |
InChI=1S/C4H11N.CH2O2/c1-4(2)3-5;2-1-3/h4H,3,5H2,1-2H3;1H,(H,2,3) |
InChI Key |
OLLSKKFHVZFQRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN.C(=O)O |
Origin of Product |
United States |
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